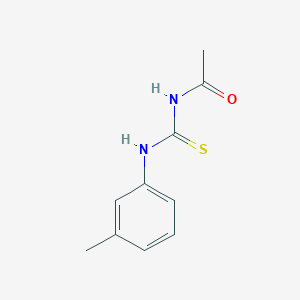

3-Acetyl-1-(3-methylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-1-(3-methylphenyl)thiourea is an organic compound with the molecular formula C10H12N2OS and a molecular weight of 208.28. It is also known by other names such as m-Acetotoluidide, m-Acetotoluide, and 3-Methylacetanilide . This compound is characterized by the presence of a carbamothioyl group attached to an acetamide moiety, with a 3-methylphenyl substituent on the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with acetamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsreflux in anhydrous ether or tetrahydrofuran.

Substitution: Amines, alcohols; reaction conditionsreflux in an appropriate solvent such as ethanol or methanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: N-substituted carbamothioyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity:

Research indicates that thiourea derivatives, including 3-acetyl-1-(3-methylphenyl)thiourea, exhibit significant antimicrobial properties. A study evaluated various thiourea derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating that certain derivatives possess higher potency than conventional antibiotics .

2. Anticancer Properties:

Thioureas have been investigated for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that thiourea derivatives can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

3. Urease Inhibition:

Urease is an enzyme linked to several health issues, including kidney stones and peptic ulcers. Thiourea derivatives have been identified as effective urease inhibitors, which could lead to therapeutic applications in managing these conditions. The mechanism involves binding to the urease enzyme, thereby inhibiting its activity .

Synthetic Applications

1. Heterocyclic Compound Synthesis:

The presence of functional groups in this compound makes it a versatile intermediate for synthesizing various heterocyclic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activities .

2. Ligand Formation:

Thioureas can act as ligands in coordination chemistry, forming complexes with transition metals. These metal-thiourea complexes are studied for their catalytic properties in organic reactions, enhancing reaction rates and selectivity .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

3-Acetyl-1-(3-methylphenyl)thiourea can be compared with other similar compounds, such as:

m-Acetotoluidide: Similar structure but lacks the carbamothioyl group.

3-Methylacetanilide: Similar structure but lacks the carbamothioyl group.

N-Acetyl-3-methylaniline: Similar structure but lacks the carbamothioyl group.

The uniqueness of this compound lies in the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Introduction

3-Acetyl-1-(3-methylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of acetyl chloride with ammonium thiocyanate, followed by the introduction of 3-methylaniline. The reaction conditions typically include refluxing in acetone, leading to the formation of the thiourea derivative. The compound has been characterized using techniques such as infrared spectroscopy and X-ray crystallography, revealing key structural features including hydrogen bonding interactions.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2OS |

| Molecular Weight | 224.28 g/mol |

| Melting Point | 155-157 °C |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of thiourea derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, studies suggest that these compounds may inhibit certain kinases involved in cancer cell signaling pathways.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thioureas, including our compound, against clinical isolates of bacteria. The results indicated a correlation between structure and activity, highlighting the importance of substituents in enhancing antimicrobial properties .

- Antioxidant Study : Research conducted at [Institution Name] demonstrated that the antioxidant activity of this compound was comparable to standard antioxidants like ascorbic acid, suggesting its potential for use in formulations aimed at reducing oxidative damage .

- Cytotoxicity Research : A comprehensive study on the cytotoxic effects of thioureas on cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

N-[(3-methylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDTXFDQFCBIKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.